![molecular formula C13H16N2O2 B589982 N-(3,4-Dimethylanilinomethyl)-succinimide CAS No. 1796929-02-6](/img/structure/B589982.png)
N-(3,4-Dimethylanilinomethyl)-succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,4-Dimethylaniline” and “N,N-Dimethylaniline” are organic chemical compounds, substituted derivatives of aniline. They are tertiary amines, featuring a dimethylamino group attached to a phenyl group . These oily liquids are colorless when pure, but commercial samples are often yellow .
Synthesis Analysis
“N,N-Dimethylaniline” (DMA) is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . It was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane .
Molecular Structure Analysis
The molecular formula for “N,4-Dimethylaniline” and “N,N-Dimethylaniline” is C8H11N . The average mass is 121.180 Da .
Chemical Reactions Analysis
Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .
Physical And Chemical Properties Analysis
“N,N-Dimethylaniline” is a colorless liquid with an amine-like odor . It has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C .
Mechanism of Action
Safety and Hazards
Future Directions
There are studies on the use of “N-[3,4-dimethoxycinnamoyl]-anthranilic acid” (tranilast), a compound related to “N,N-Dimethylaniline”, in the treatment of human malignant glioma and in suppressing microglial inducible nitric oxide synthase (iNOS) expression and activity induced by interferon-γ (IFN-γ) .
properties
IUPAC Name |
1-[(3,4-dimethylanilino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-11(7-10(9)2)14-8-15-12(16)5-6-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZRTKSGHJSGEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)CCC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylanilinomethyl)-succinimide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.